molecular formula C9H7BrO3 B8753613 6-Bromo-7-hydroxychroman-2-one CAS No. 1193834-75-1

6-Bromo-7-hydroxychroman-2-one

Cat. No.: B8753613
CAS No.: 1193834-75-1
M. Wt: 243.05 g/mol
InChI Key: UCKCSVJDIQOXSK-UHFFFAOYSA-N
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Description

6-Bromo-7-hydroxychroman-2-one is a derivative of chromanone . Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The structure of chromanone derivatives has been studied extensively. For instance, a study on (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one, a quinolone derivative holding tosyl group, was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques .


Chemical Reactions Analysis

In one study, ceramides were synthesized conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study reported the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles from 6-bromo-3-(3-(dimethylamino)acryloyl)-2 H-chromen-2-one .

Safety and Hazards

The safety data sheet for 6-Bromo-2-naphthol, a compound with a similar bromo group, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

Properties

CAS No.

1193834-75-1

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

6-bromo-7-hydroxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2

InChI Key

UCKCSVJDIQOXSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=CC(=C(C=C21)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-7-(2,3-dihydro-1H-inden-2-yloxy)chroman-2-one (1.25 g, Intermediate 5) can be obtained from Intermediate 2 (1.0 g) and 2-hydroxyindane (henceforth abbreviated as “sm5”, 830 mg, LANC) according to the method of Example 1-1-2, Step B. The title compound was obtained (yield: 690 mg) from Intermediate 5 (500 mg) according to the method of Example 1-1-2, Step C.
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Intermediate 5
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Synthesis routes and methods II

Procedure details

A solution of Intermediate 1 (20 g) in acetonitrile (50 ml) was added with N-bromosuccinimide (20 g, WAKO) under ice cooling, and stirred for 10 minutes under ice cooling, and then stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and then recrystallized from acetonitrile to obtain the title compound (15 g).
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20 g
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20 g
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50 mL
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